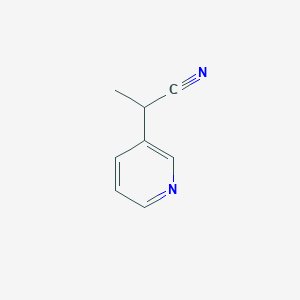
2-(pyridin-3-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Pyridinyl)propiononitrile is an organic compound featuring a pyridine ring substituted at the 3-position with a propiononitrile group. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Pyridinyl)propiononitrile can be achieved through several methods. One common approach involves the reaction of 3-bromopyridine with acrylonitrile in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of 2-(3-Pyridinyl)propiononitrile often employs continuous flow reactors to optimize yield and efficiency. The use of catalysts, such as palladium or nickel complexes, can further enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions: 2-(3-Pyridinyl)propiononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitrile group can yield primary amines using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated pyridine derivatives.
科学的研究の応用
2-(3-Pyridinyl)propiononitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 2-(3-Pyridinyl)propiononitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
- 2-(2-Pyridinyl)propiononitrile
- 2-(4-Pyridinyl)propiononitrile
- 3-(2-Pyridinyl)propiononitrile
Comparison: 2-(3-Pyridinyl)propiononitrile is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications.
生物活性
2-(Pyridin-3-yl)propanenitrile, also known as 2-(3-pyridinyl)propiononitrile, is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyridine ring substituted at the 3-position with a propiononitrile group, positioning it as a candidate for various therapeutic applications, particularly in oncology and antimicrobial treatments.
The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways. Pyridine derivatives, including this compound, have demonstrated the ability to inhibit protein kinases, which are crucial in regulating cellular functions and signaling pathways. The inhibition of these kinases can lead to cytotoxic effects in cancer cells, making this compound a potential anticancer agent.
Biochemical Pathways
- Purine and Pyrimidine Metabolism : The compound plays a role in purine and pyrimidine salvage pathways, which are vital for nucleotide synthesis and cellular energy metabolism.
- Enzymatic Hydrolysis : As a nitrile, it may undergo enzymatic hydrolysis to yield carboxylic acids and ammonia, catalyzed by nitrilase enzymes.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Anticancer Activity : Studies indicate that this compound exhibits promising anticancer properties by inducing apoptosis in various cancer cell lines. It has been shown to effectively inhibit the proliferation of cancer cells through multiple mechanisms, including cell cycle arrest and induction of oxidative stress .
- Antimicrobial Effects : The compound has demonstrated antimicrobial activity against various pathogens, suggesting its potential use in treating infections caused by bacteria and fungi.
- Anti-inflammatory Properties : Similar compounds have been linked to the inhibition of pro-inflammatory cytokines, indicating that this compound may also possess anti-inflammatory effects .
Case Studies and Research Findings
A review of recent studies provides insight into the biological efficacy of this compound:
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively characterized; however, related compounds exhibit favorable absorption and distribution properties. Factors such as solubility and metabolic stability are crucial for determining the bioavailability of this compound in therapeutic contexts.
特性
IUPAC Name |
2-pyridin-3-ylpropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7(5-9)8-3-2-4-10-6-8/h2-4,6-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCJRXRGAZPPQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














